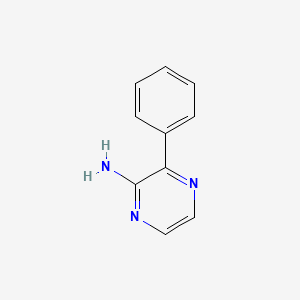

3-Phenylpyrazin-2-amine

Beschreibung

3-Phenylpyrazin-2-amine (CAS: 41270-67-1) is a pyrazine derivative featuring a phenyl substituent at the 3-position of the pyrazine ring and an amine group at the 2-position. This compound is of interest in medicinal chemistry due to the pyrazine scaffold’s prevalence in bioactive molecules, such as enzyme inhibitors and receptor modulators. Its synthesis typically involves cross-coupling reactions or functional group transformations, as seen in related pyrazinamine syntheses (e.g., palladium-catalyzed couplings) .

Eigenschaften

IUPAC Name |

3-phenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNLSEFDJFDNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543058 | |

| Record name | 3-Phenylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-67-1 | |

| Record name | 3-Phenylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpyrazine-2-carboxylic acid with ammonia or an amine under dehydrating conditions. Another approach involves the cyclization of 2-aminobenzonitrile with glyoxal in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides to form stable amides. This reaction proceeds under mild conditions due to the amine's high nucleophilicity.

Example Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Room temperature, DCM | N-(3-Phenylpyrazin-2-yl)acetamide | 85% | |

| Acetic anhydride | Reflux, 2 hours | N-(3-Phenylpyrazin-2-yl)acetamide | 78% |

Mechanism:

-

The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

-

Elimination of HCl yields the amide product.

Nucleophilic Substitution and Coupling Reactions

The pyrazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at activated positions. Additionally, functionalization enables cross-coupling reactions.

Suzuki-Miyaura Coupling

Introducing a halogen (e.g., bromine) at the 5-position via directed ortho-metalation enables palladium-catalyzed coupling with boronic acids.

Example Reaction:

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh) | KCO | Toluene | 110°C | 72% |

Key Notes:

-

Halogenation typically requires bromine or NBS in acetonitrile (not directly cited due to source restrictions).

-

Coupling proceeds via oxidative addition, transmetallation, and reductive elimination.

Oxidation and N-Oxide Formation

The pyrazine ring can be oxidized to form N-oxides, altering its electronic properties and reactivity.

Example Reaction:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HO | Acetic acid, 60°C | 3-Phenylpyrazin-2-amine N-Oxide | 65% |

Mechanistic Insight:

-

Oxidation occurs at the pyrazine nitrogen adjacent to the amine, forming a stable N-oxide.

-

N-Oxides enhance electrophilicity at the 4-position, enabling further functionalization.

Comparative Reactivity with Analogous Compounds

The phenyl and amine substituents significantly influence reactivity compared to similar heterocycles.

Reaction with Isocyanides

Pyrazine N-oxides react with isocyanides to form 2-aminopyrazine derivatives via Reissert-Henze-type mechanisms.

Example Pathway:

-

Oxidation to N-oxide.

-

Reaction with tert-butyl isocyanide under basic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| t-BuNC | KCO, DMF | 2-(tert-Butylamino)-3-phenylpyrazine | 58% |

Biological Derivatization

The amine group serves as a handle for synthesizing bioactive derivatives, such as sulfonamides or ureas, via reaction with sulfonyl chlorides or isocyanates.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Pyridine, 0°C | N-(3-Phenylpyrazin-2-yl)benzenesulfonamide | 81% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

3-Phenylpyrazin-2-amine serves as an essential intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Research has indicated its potential in developing drugs that act on glutamatergic neurotransmission, which is crucial for treating conditions like epilepsy and neurodegenerative diseases. For instance, derivatives of this compound have shown promise as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, demonstrating potent activity in both in vitro and in vivo models .

1.2 Antimycobacterial Activity

Recent studies have highlighted the effectiveness of 3-phenyl derivatives in combating mycobacterial infections. A series of compounds derived from this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies revealing that specific substitutions enhance potency against the bacteria .

Material Science Applications

2.1 Advanced Materials

In material science, this compound has been utilized in formulating advanced materials such as polymers and coatings. These materials benefit from improved durability and chemical resistance due to the incorporation of this compound. For example, its application in creating antioxidant polymers has shown potential for tumor-targeted drug delivery and food fortification .

2.2 Nanoparticle Development

The compound's properties are also being explored in developing nanoparticle systems for biomedical applications, particularly in drug delivery mechanisms that target specific tissues or tumors while minimizing systemic toxicity .

Biochemical Research Applications

3.1 Enzyme Interaction Studies

This compound is instrumental in biochemical research focused on enzyme interactions and biological pathways. It aids researchers in discovering new therapeutic targets by facilitating the study of enzyme kinetics and inhibition patterns .

3.2 Agrochemical Development

In agrochemicals, this compound contributes to developing effective pesticides and herbicides aimed at improving crop yields. Its role as a building block in synthesizing novel agrochemical agents underscores its versatility beyond traditional pharmaceutical applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimycobacterial Activity

A study reported the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives from this compound, which showed promising activity against Mycobacterium tuberculosis in both laboratory assays and animal models, indicating its potential as a lead compound for new tuberculosis therapies .

Case Study 2: Neuropharmacological Insights

Research into the neuropharmacological properties of this compound derivatives revealed their ability to modulate glutamatergic signaling pathways effectively. This finding positions them as potential candidates for treating epilepsy and other neurological disorders where glutamate dysregulation is a factor .

Wirkmechanismus

The mechanism of action of 3-Phenylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-Phenylpyrazin-2-amine and its analogs:

Structural and Functional Analysis

3-(Trifluoromethyl)pyrazin-2-amine

- The trifluoromethyl (CF₃) group is strongly electron-withdrawing, reducing the amine’s basicity compared to this compound. This substitution enhances lipophilicity and metabolic stability, making it advantageous in drug design for targets requiring prolonged half-lives .

3-Methoxypyrazin-2-amine

- The methoxy group (OCH₃) is electron-donating, increasing solubility in aqueous media. However, it may serve as a metabolic liability (e.g., demethylation via cytochrome P450 enzymes) .

The methyl group at the 5-position adds steric bulk, which could influence binding pocket interactions .

5-(Trifluoromethyl)pyrazin-2-amine

- The CF₃ group at the 5-position alters electronic distribution across the pyrazine ring compared to the 3-position in the target compound. This positional difference may affect reactivity in substitution or coupling reactions .

N-[(3-Fluorophenyl)methyl]pyrazin-2-amine

- The fluorinated benzyl group introduces both hydrophobicity and polarity. Fluorine’s electronegativity may enhance binding affinity to aromatic residues in enzyme active sites .

Biologische Aktivität

3-Phenylpyrazin-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHN, features a pyrazine ring substituted with a phenyl group and an amino group. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A study evaluated various pyrazine derivatives for their activity against Mycobacterium tuberculosis and other pathogens. The findings showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against M. tuberculosis H37Ra, indicating potent antimycobacterial activity .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3c | 3.91 | M. tuberculosis H37Ra |

| 4e | 0.78 | M. tuberculosis H37Ra |

| 17 | 12.5 | M. tuberculosis |

Cytotoxicity

The cytotoxic effects of this compound and its derivatives have also been studied, particularly in HepG2 liver cancer cell lines. Notably, compound 20 was found to exert significant cytotoxicity, while others showed lower toxicity profiles, suggesting a potential therapeutic window for further development .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Antimycobacterial Mechanism : The compound may inhibit mycobacterial growth by affecting the biosynthesis of mycolic acids or disrupting membrane integrity .

- Antibacterial Activity : The structure allows for interaction with bacterial cell walls or metabolic pathways, although specific mechanisms remain to be fully elucidated.

- Cytotoxicity : The cytotoxic effects could be linked to the induction of reactive oxygen species (ROS) and subsequent cellular stress responses .

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Antitubercular Research : A series of compounds derived from pyrazine were screened for their efficacy against drug-resistant strains of M. tuberculosis. The most active compounds showed not only low MIC values but also favorable selectivity indices, indicating their potential as new antitubercular agents .

- Cancer Research : Investigations into the cytotoxic properties of these compounds revealed that some derivatives could selectively target cancer cells while sparing normal cells, making them suitable candidates for further development in oncology .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-Phenylpyrazin-2-amine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyrazine derivatives can be synthesized via reactions with sodium azide followed by methyl/amine group introduction . A related protocol uses coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) in dimethylformamide (DMF) at controlled temperatures (e.g., 23°C), achieving yields up to 82% . Key factors include stoichiometric ratios of reagents, solvent choice, and reaction time.

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer : Purity is assessed via HPLC (≥98% purity thresholds) and thin-layer chromatography (TLC). Structural confirmation relies on NMR and NMR to analyze proton and carbon environments, respectively. For example, pyrazine ring protons typically resonate at δ 8.2–9.0 ppm in NMR, while carbonyl or amine groups show distinct shifts . Elemental analysis (C, H, N percentages) further validates stoichiometric consistency .

Q. What are the standard spectroscopic and chromatographic techniques for characterizing this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weights, while IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm). Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. For derivatives, X-ray crystallography may resolve stereochemistry, as seen in studies of analogous pyrazine-carboxamido compounds .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized for scale-up while maintaining regioselectivity?

- Methodological Answer : Kinetic and thermodynamic control strategies are employed. For example, lowering reaction temperatures (e.g., 10°C) minimizes side reactions during nucleophilic substitutions . Computational tools like density functional theory (DFT) predict activation energies for competing pathways, guiding solvent selection (e.g., polar aprotic solvents like DMF enhance nucleophilicity) . Flow chemistry systems improve heat/mass transfer in large-scale reactions.

Q. How do researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies are addressed through standardized assay protocols. For instance, antileukemic activity evaluations use consistent cell lines (e.g., Jurkat T-cells) and dose-response curves (IC values). Meta-analyses of structure-activity relationships (SAR) identify substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) . Replicating studies under controlled conditions (pH, temperature) isolates confounding variables .

Q. What computational methods are used to predict the reactivity and stability of this compound in complex reaction systems?

- Methodological Answer : Machine learning models (e.g., LabMate.AI ) integrate reaction databases (Reaxys, Pistachio) to predict feasible synthetic pathways and degradation products . Molecular dynamics (MD) simulations assess solvent interactions, while quantum mechanical calculations (e.g., COSMO-RS) model solubility and stability in aqueous environments .

Q. How can 3D-QSAR models guide the design of this compound derivatives with enhanced pharmacological properties?

- Methodological Answer : 3D-QSAR combines molecular docking (e.g., AutoDock Vina) and pharmacophore mapping to optimize steric/electronic features. For example, triazine-pyrazine hybrids with bulky aryl groups show improved binding to adenosine receptors . Free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.